molecular formula C12H16O2 B1266925 Methyl 5-phenylvalerate CAS No. 20620-59-1

Methyl 5-phenylvalerate

Cat. No. B1266925
CAS RN: 20620-59-1
M. Wt: 192.25 g/mol
InChI Key: BNNWLDUOVGYRLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Methyl 5-phenylvalerate often involves one-pot synthesis techniques that are both simple and efficient. For instance, a facile one-pot synthesis described for a related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, involves the reaction of phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride under specific conditions to yield the target compound in good yield (Khan & White, 2012).

Molecular Structure Analysis

The molecular structure of related compounds often involves complex geometries and crystal packing. For example, the crystal structure of a related compound was determined to belong to the orthorhombic system, with specific cell parameters indicating the molecular complexity and the significance of π-stacking interactions in stabilizing the crystal structure (Khan & White, 2012).

Chemical Reactions and Properties

Chemical reactions involving Methyl 5-phenylvalerate derivatives may include nucleophilic ring-opening reactions followed by cyclization. These reactions underscore the compound's reactive versatility and its ability to form various structurally diverse derivatives (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of compounds similar to Methyl 5-phenylvalerate, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined using techniques like X-ray diffraction analysis and spectroscopic methods, providing detailed insights into the molecular arrangement and stability (Achutha et al., 2017).

Scientific Research Applications

DNA Binding and Biological Activity

  • A study explored the relationship between molecular structure and biological activity in platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. The biological activity of these compounds was quantified using cytotoxicity assays. Some methylated derivatives displayed greater biological activity, underscoring the significance of molecular variations in biological applications (Brodie, Collins, & Aldrich-Wright, 2004).

Structural and Spectral Investigations

  • A combined experimental and theoretical study was conducted on biologically important pyrazole-4-carboxylic acid derivatives, including 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The research provided insights into the structural and spectral characteristics of these compounds, which are relevant for their applications in scientific research (Viveka et al., 2016).

Pharmacological Evaluation

  • Synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety were conducted. These studies are crucial for understanding the potential of these compounds as anticancer agents, offering valuable data for scientific research in the field of oncology (Gomha, Salah, & Abdelhamid, 2014).

Antimicrobial Activities

  • Research on the synthesis of Mannich Bases of 2,5‐Disubstituted 4‐Thiazolidinones revealed their antimicrobial activities. Such studies contribute to the understanding of new compounds that can be used in fighting bacterial and fungal infections (Kocabalkanli, Ateş, & Ötük, 2001).

Corrosion Inhibition

  • The use of 5-(Phenylthio)-3H-pyrrole-4-carbonitriles was studied for their potential as corrosion inhibitors for mild steel in acidic conditions. Such compounds are significant in the field of materials science and corrosion research (Verma et al., 2015).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

methyl 5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNWLDUOVGYRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942807
Record name Methyl 5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-phenylvalerate

CAS RN

20620-59-1
Record name Methyl 5-phenylvalerate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Phenylpentanoic acid (10.0 g) was dissolved in 250 mL of methanol and sparged with hydrogen chloride gas at room temperature for 15 minutes. The solvent was then removed under vacuum. Methyl 5-phenylpentanoate obtained was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
AD Redhouse - Acta Crystallographica Section C: Crystal Structure …, 1990 - scripts.iucr.org
(IUCr) Structure of (3SR,4SR,SSR)-methyl 4-(tert-butylsulfinyl)-3-methyl-5-phenylvalerate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (…
Number of citations: 4 scripts.iucr.org
R Kaiser - Journal of Essential Oil Research, 1991 - Taylor & Francis
… phenylpropyl formate phenylpropyl acetate cinnamyl formate cinnamyl isovalerate cinnamyl tiglate cinnamyl benzoate methyl cinnamate ethyl cinnamate methyl 5-phenylvalerate …
Number of citations: 39 www.tandfonline.com
Y Liu, B Yan, DA Winkler, J Fu… - ACS applied materials & …, 2017 - ACS Publications
… methyl 5-phenylvalerate obtained 32.58 ± 1.62% or 31.17 ± 2.51% inhibition efficiency. The same combination ratios for methyl 5-phenylvalerate… 9 μM methyl 5-phenylvalerate obtained …
Number of citations: 35 pubs.acs.org
RG Ackman, JC Sipos, SN Hooper… - Journal of the American …, 1977 - Wiley Online Library
Various types of esters are considered as internal standards for the quantitative gas liquid Chro‐matographic determination of isoprenoid fatty acids after urea complex treatment of …
Number of citations: 6 aocs.onlinelibrary.wiley.com
M Schuman, X Lopez, M Karplus, V Gouverneur - Tetrahedron, 2001 - Elsevier
… Compound 14 was first prepared in 87% yield from methyl 5-phenylvalerate using thallium trifluoroacetate followed by sodium iodide. The key palladium-catalysed coupling proceeded …
Number of citations: 47 www.sciencedirect.com
L BináDin, DA Nigel - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… To a stirred mixture of aluminium chloride (9.0 g, 0.067 mol) and methyl 5-phenylvalerate (1.92 g, 0.01 mol) was added acetic anhydride (6 cm3) and the mixture was heated under …
Number of citations: 4 pubs.rsc.org
A Fischli, JJ Daly - Helvetica Chimica Acta, 1980 - Wiley Online Library
Hydrogen bonds as presented in Figure 2 cannot account for the enantioselective attack of cob(I)alamin (4(I)) or heptamethyl cob(I)yrinate (5(I)) on one of the two enantiotopic faces of …
Number of citations: 62 onlinelibrary.wiley.com
AT Blomquist, RE STAHL, YC MEINWALD… - The Journal of …, 1961 - ACS Publications
The objective of this investigation was to demonstrate hindered rotation about single bonds in certain simple paracyolo-phanes. This purpose was achieved by the resolution of a …
Number of citations: 58 pubs.acs.org
AF Neville - 1969 - search.proquest.com
… water(40cc) and ether(5Oca)t theether layer being separated, washed with water and bicarbonatesolution, dried(MgSO.) and evaporated on a steam bathThe methyl 5-phenylvalerate …
Number of citations: 0 search.proquest.com
M Mascal, JL Kerdelhué, AS Batsanov… - Journal of the Chemical …, 1996 - pubs.rsc.org
… Methyl 5-phenylvalerate 15 (4.919 g, 25.59 mmol) was added and the same procedure was followed as described for the preparation of compound 12. The crude product was …
Number of citations: 8 pubs.rsc.org

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